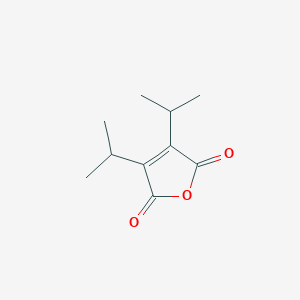

3,4-Diisopropylfuran-2,5-dione

Beschreibung

3,4-Diisopropylfuran-2,5-dione is a cyclic diketone derivative belonging to the furan-2,5-dione family, characterized by its five-membered ring structure with two ketone groups at positions 2 and 3. The compound features isopropyl substituents at positions 3 and 4, which significantly influence its physical, chemical, and biological properties.

For instance, marine-derived diketopiperazines, such as albonoursin and derivatives with benzylidene or isobutyl substituents, demonstrate antiviral activity against H1N1 influenza virus (IC50 values ranging from 6.8 to 41.5 μM) . These findings highlight the structural and functional relevance of substituent groups in modulating bioactivity.

Eigenschaften

IUPAC Name |

3,4-di(propan-2-yl)furan-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-5(2)7-8(6(3)4)10(12)13-9(7)11/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKIJDCCEJTBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=O)OC1=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 3,4-Diisopropylfuran-2,5-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the Paal-Knorr synthesis is a well-known method for preparing furan derivatives. In this method, a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst to form the furan ring .

Industrial Production Methods:

Industrial production of 3,4-Diisopropylfuran-2,5-dione may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or gold can enhance the efficiency of the cyclization process .

Analyse Chemischer Reaktionen

Types of Reactions:

3,4-Diisopropylfuran-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

Substitution: Electrophilic substitution reactions can introduce new functional groups into the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents can be used under controlled conditions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Diols and other reduced derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,4-Diisopropylfuran-2,5-dione serves as a crucial building block for synthesizing more complex organic molecules. Its derivatives have been explored for their anticancer properties. For instance, compounds derived from this structure have shown promising activity against various cancer cell lines, including HeLa and MCF-7, indicating its potential as a therapeutic agent in cancer treatment .

Biological Studies

The compound can be utilized in enzyme-catalyzed reaction studies involving furan derivatives. Its carbonyl groups participate in nucleophilic and electrophilic reactions, which can modulate enzyme activity and influence biological pathways.

Material Science

Due to its unique structural features, 3,4-Diisopropylfuran-2,5-dione is also explored in the development of polymers and resins. These materials can exhibit enhanced thermal stability and mechanical properties due to the incorporation of furan moieties.

Case Study 1: Anticancer Activity

A study investigated the synthesis of various derivatives of 3,4-Diisopropylfuran-2,5-dione and their biological activities. The synthesized compounds were tested against several cancer cell lines, revealing that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. This suggests that modifications to the furan structure can enhance anticancer efficacy .

Case Study 2: Enzyme Interaction

Research has demonstrated that derivatives of 3,4-Diisopropylfuran-2,5-dione can act as inhibitors for specific enzymes involved in metabolic pathways related to cancer progression. By studying these interactions through molecular docking simulations, researchers identified key binding sites and mechanisms of action that could inform future drug design .

Data Table: Summary of Biological Activities

| Compound Derivative | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| Diisopropyl derivative A | HeLa | 3.20 | High activity compared to doxorubicin |

| Diisopropyl derivative B | MCF-7 | 4.19 | Moderate activity |

| Diisopropyl derivative C | A549 | 5.29 | Lower activity |

Wirkmechanismus

The mechanism of action of 3,4-Diisopropylfuran-2,5-dione involves its interaction with various molecular targets. The compound’s furan ring and carbonyl groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table compares 3,4-diisopropylfuran-2,5-dione with structurally related compounds, emphasizing substituent effects and bioactivity:

Key Differences and Implications

Electron-Withdrawing vs. Donating Groups: Bromine substituents (e.g., in 3,4-dibromo-2,5-dihydrofuran) increase electrophilicity, favoring nucleophilic substitution reactions. In contrast, alkyl groups (isopropyl) are electron-donating, stabilizing the ring structure .

Bioactivity :

- Diketopiperazines (DKPs) with aromatic substituents (e.g., benzylidene) exhibit stronger antiviral activity due to π-π interactions with viral targets . The absence of such groups in 3,4-diisopropylfuran-2,5-dione may limit direct antiviral effects but could enable alternative mechanisms.

Conformational Stability :

- Crystallographic data for 3,4-dibromo-2,5-dihydrofuran reveal planar ring geometries and specific dihedral angles (e.g., −173.3° for C6–C1–C2–C3), which are critical for stacking interactions in solid-state structures . Diisopropyl substituents may introduce steric hindrance, altering conformational flexibility.

Biologische Aktivität

3,4-Diisopropylfuran-2,5-dione, also known as 3-isopropylfuran-2,5-dione, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of 3,4-Diisopropylfuran-2,5-dione is with a molecular weight of 142.15 g/mol. The compound features a furan ring with two isopropyl substituents at the 3 and 4 positions. Its synthesis typically involves the reaction of furan derivatives with appropriate acylating agents under controlled conditions.

Biological Activity Overview

Research indicates that 3,4-Diisopropylfuran-2,5-dione exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways associated with tumor growth.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible use in treating inflammatory diseases.

- Antimicrobial Activity : Some studies have reported that derivatives of furan diones possess antimicrobial properties against various bacterial strains.

- Inhibition of Cell Proliferation : Studies have demonstrated that 3,4-Diisopropylfuran-2,5-dione can inhibit cell proliferation in cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways .

- Modulation of Cytokine Production : The compound may influence cytokine production in immune cells. It has been reported to significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

- Interaction with Cellular Membranes : The ability of this compound to intercalate into lipid bilayers suggests it could disrupt membrane integrity and function, which is critical for cell viability and signaling .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of breast cancer cells | |

| Anti-inflammatory | Reduced IL-6 and TNF-α levels | |

| Antimicrobial | Activity against Staphylococcus spp. |

Experimental Findings

- Anticancer Studies : In vitro assays demonstrated that 3,4-Diisopropylfuran-2,5-dione significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations .

- Inflammation Models : In PBMC cultures treated with anti-CD3 antibodies or lipopolysaccharides, the compound exhibited a dose-dependent inhibition of cytokine production .

- Microbial Assays : The antimicrobial efficacy was evaluated using the broth microdilution method against various pathogens, revealing notable inhibitory effects on gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,4-diisopropylfuran-2,5-dione, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Cyclocondensation of substituted maleic anhydride derivatives with isopropyl groups under acidic catalysis. Optimize temperature (80–120°C) and solvent polarity (e.g., toluene or DMSO) to enhance yield .

- Route 2 : Functionalization of furan-2,5-dione via alkylation with isopropyl halides, monitored by TLC for intermediate verification.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

- Key Data : Molecular formula (C₁₀H₁₄O₃), molecular weight (182.22), and boiling point (266.1±9.0 °C) .

Q. What spectroscopic techniques are most effective for characterizing 3,4-diisopropylfuran-2,5-dione, and how should data be interpreted?

- Techniques :

- ¹H/¹³C NMR : Assign peaks based on substituent effects:

- Isopropyl groups show δ 1.2–1.4 ppm (¹H) and δ 20–25 ppm (¹³C).

- Furan-dione carbonyls appear at δ 170–175 ppm (¹³C) .

- IR Spectroscopy : Confirm anhydride C=O stretches (~1850 cm⁻¹ and ~1770 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 183.1 .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity of 3,4-diisopropylfuran-2,5-dione in nucleophilic reactions?

- Approach :

- Use Density Functional Theory (DFT) to model electron-deficient carbonyl sites for nucleophilic attack.

- Molecular Dynamics (MD) simulations in solvents (e.g., DMSO) assess steric hindrance from isopropyl groups .

- Validation : Compare computational activation energies with experimental kinetic data (e.g., hydrolysis rates) .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

- Case Study :

- Crystallography : X-ray diffraction reveals planar furan-dione ring with isopropyl dihedral angles of 110–120° .

- Solution NMR : Dynamic effects may distort symmetry; use variable-temperature NMR to probe conformational flexibility .

Q. How does the steric effect of isopropyl groups influence the compound’s reactivity in Diels-Alder reactions?

- Experimental Design :

- Compare reaction rates with less hindered analogues (e.g., methyl-substituted diones).

- Monitor dienophile (e.g., maleic anhydride) conversion via HPLC .

- Findings : Steric hindrance reduces [4+2] cycloaddition yields by 30–50%, necessitating higher temperatures (>100°C) .

Q. What methodologies assess the biological activity of derivatives, such as antiviral properties?

- Protocol :

- Synthesis : Introduce substituents (e.g., imidazole or benzylidene groups) via Michael addition .

- Assays :

- Antiviral Testing : Measure IC₅₀ against H1N1 using plaque reduction assays (e.g., compound 7: IC₅₀ = 6.8 ± 1.5 μM) .

- Cytotoxicity : Validate selectivity via MTT assays on human cell lines .

Data Contradiction Analysis

Q. How to address discrepancies in reported boiling points or spectral data?

- Root Cause : Variations in purity (e.g., residual solvents) or measurement techniques (e.g., dynamic vs. static boiling point methods).

- Solution :

- Cross-reference with high-purity standards (NIST data ).

- Replicate experiments under controlled conditions (e.g., vacuum distillation for boiling point) .

Application-Oriented Questions

Q. What are the implications of C–H⋯H and Br⋯Br interactions in solid-state stability?

- Structural Insights :

- C–H⋯H interactions (2.2–2.5 Å) and halogen bonding (Br⋯Br: 3.4–3.6 Å) stabilize crystal packing .

- Practical Relevance : Design co-crystals for improved thermal stability in pharmaceutical formulations .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₃ | |

| Molecular Weight | 182.22 g/mol | |

| Boiling Point (Predicted) | 266.1 ± 9.0 °C | |

| Density (Predicted) | 1.096 ± 0.06 g/cm³ | |

| Antiviral Activity (IC₅₀) | 6.8 ± 1.5 μM (Compound 7 vs. H1N1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.